molecular formula C15H14N6O3S B2515428 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE CAS No. 831208-51-6

2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE

Cat. No.: B2515428
CAS No.: 831208-51-6
M. Wt: 358.38
InChI Key: IKWRHYSXZRJQQH-UHFFFAOYSA-N
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Description

This compound belongs to the α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamide class, characterized by a triazolopyrimidine core substituted with methyl groups at positions 5 and 7, a sulfanyl linker, and an acetamide moiety bearing a 2-nitrophenyl group. It is synthesized via nucleophilic substitution between 2-mercapto-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine and 2-chloro-N-(2-nitrophenyl)acetamide under basic conditions . The compound exhibits herbicidal activity, targeting broadleaf weeds and grasses by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .

Properties

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S/c1-9-7-10(2)20-14(16-9)18-15(19-20)25-8-13(22)17-11-5-3-4-6-12(11)21(23)24/h3-7H,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWRHYSXZRJQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yields and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen in the presence of palladium on carbon or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazolopyrimidine core.

    Reduction: Amino derivatives by reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The triazolo-pyrimidine scaffold has been explored for its anticancer properties. Compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. For instance, derivatives of triazolo-pyrimidines have been developed as selective inhibitors of c-Met kinases, which are implicated in tumor progression. One such derivative demonstrated a low IC50 value of 0.005 µM against c-Met kinases and has advanced to clinical trials for treating non-small cell lung cancer and renal cell carcinoma .
  • Antimicrobial Properties :
    • The compound's sulfur-containing moiety may enhance its antimicrobial activity. Research indicates that related compounds exhibit significant antimicrobial effects against various pathogens. For example, studies have shown that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects :
    • Some derivatives of triazolo-pyrimidines have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could provide therapeutic benefits .

Agricultural Applications

  • Pesticidal Activity :
    • Compounds similar to 2-({5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(2-nitrophenyl)acetamide have been investigated for their potential as pesticides. The incorporation of triazole rings has been linked to enhanced efficacy against various agricultural pests and fungi .

Materials Science Applications

  • Polymer Chemistry :
    • The unique chemical structure allows for potential applications in polymer synthesis. Triazole-containing polymers exhibit interesting thermal and mechanical properties that can be utilized in developing advanced materials .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated selective inhibition of c-Met kinases with low IC50 values.
Antimicrobial Activity Significant inhibition against E. coli and S. aureus.
Pesticidal Activity Enhanced efficacy against agricultural pests noted in comparative studies.

Mechanism of Action

The mechanism of action of 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by modulating the activity of certain enzymes or receptors involved in neurological pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Bioactivity Reference
Target compound Triazolo[1,5-a]pyrimidine 5,7-dimethyl; 2-sulfanylacetamide; 2-nitrophenyl Herbicidal (ALS inhibition)
Compound 8b () Triazolo[1,5-a]pyrimidine 5,7-dimethyl; 2-sulfonamide (2-fluoro-6-(trifluoromethyl)phenyl) Herbicidal
Compound 6b () 1,2,3-Triazole 4-(naphthalen-1-yloxymethyl); 2-acetamide (2-nitrophenyl) Synthetic intermediate; no explicit bioactivity reported
351176-97-1 () Triazolo[1,5-a]pyrimidine 5,7-dimethyl; 2-sulfanylacetohydrazide (4-nitrobenzylidene) Unspecified (likely herbicidal)

Key Observations :

  • Substituent Position: The 5,7-dimethyl substitution on the triazolopyrimidine core (target compound, 8b, 351176-97-1) enhances herbicidal activity compared to non-methylated analogues, likely due to improved lipophilicity and target binding .
  • Linker and Functional Groups : Sulfanyl acetamide derivatives (target compound, 351176-97-1) show superior ALS inhibition compared to sulfonamide variants (e.g., 8b), as the thioether linker increases metabolic stability .

Key Observations :

  • The target compound’s synthesis is more efficient (70% yield) than the multi-step cycloaddition used for 6b (82% yield but longer reaction time) .
  • Copper-catalyzed click chemistry () offers regioselectivity for triazole formation but requires stringent purification .

Table 3: Herbicidal Efficacy (Pre-Emergence Application)

Compound Weed Species (EC₅₀, ppm) Selectivity Index (Crop vs. Weed) Reference
Target compound Brassica campestris: 0.8; Echinochloa crusgalli: 1.2 5.6 (rice)
Compound 8b () Amaranthus retroflexus: 1.5; Setaria viridis: 2.0 3.2 (wheat)
351176-97-1 () Data not reported

Key Observations :

  • The target compound demonstrates higher potency (EC₅₀ 0.8–1.2 ppm) and crop selectivity (index 5.6) than 8b, likely due to optimized nitro group placement and sulfanyl linker .
  • Hydrazide derivatives (e.g., 351176-97-1) may exhibit reduced bioavailability compared to acetamide analogues due to increased polarity .

Biological Activity

The compound 2-({5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(2-nitrophenyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the triazole and pyrimidine rings along with the sulfanyl and nitrophenyl groups, suggest a range of pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C13_{13}H13_{13}N5_{5}O3_{3}S
  • Molecular Weight: 305.34 g/mol

Biological Activities

The biological activity of this compound has been investigated through various studies focusing on its potential therapeutic effects. Here are some key findings:

Anticancer Activity

Research has indicated that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of triazole-thiones showed cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7), with IC50_{50} values in the low micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
47fHCT-1166.2
47eMCF-743.4
69cMCF-7<27.3

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazole derivatives have shown effectiveness against a variety of pathogens:

  • Studies have reported that triazole-containing compounds can inhibit the growth of bacteria and fungi, suggesting their potential as antimicrobial agents .

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, it could target kinases that are crucial for cell signaling .

Case Studies

Several case studies have been conducted to explore the biological activity of similar compounds:

  • Triazole Derivatives in Cancer Therapy : A series of studies highlighted the role of triazole derivatives in cancer therapy, showing promising results in preclinical models.
  • Antimicrobial Screening : Another study screened various triazole derivatives against common pathogens and found significant inhibitory activity against Staphylococcus aureus and Escherichia coli.

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